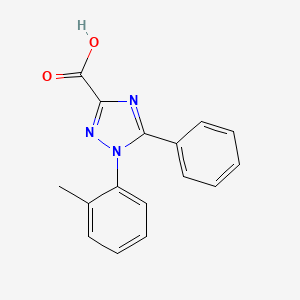

1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

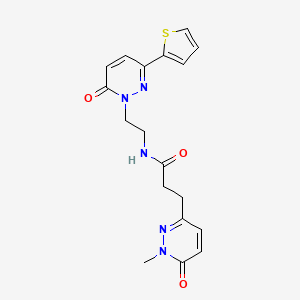

The compound “1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group, a 2-methylphenyl group, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction . The phenyl and 2-methylphenyl groups could be introduced through electrophilic substitution or cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenyl and 2-methylphenyl groups are aromatic rings, and the carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (O-H) group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich aromatic rings and the electron-deficient carboxylic acid group . The aromatic rings could undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique

Synthetic Applications and Methodologies Triazole derivatives, including those related to 1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid, are integral in synthesizing various drugs and biologically active compounds. The oriented synthesis methods have led to the development of highly stereoselective, easy-to-work-up processes with good overall yields, showcasing the compound's utility as an important intermediate in drug synthesis (Liu et al., 2015). Similarly, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides highlights the compound's role as a crucial building block in organic synthesis, contributing to the efficient production of various triazole derivatives (Khomenko et al., 2016).

Luminescence Sensing The compound and its derivatives have been explored for their luminescent properties, particularly in sensing applications. Lanthanide metal–organic frameworks (MOFs) based on triazole-containing tricarboxylic acid ligands demonstrate the compound's potential in luminescence sensing of metal ions and nitroaromatic compounds. These MOFs exhibit selective detection capabilities, which could be leveraged in environmental monitoring and security applications (Wang et al., 2016). Furthermore, the detection of nitroaromatic compounds by triazole carboxylic acid derivatives showcases the compound's efficiency as a fluorescent sensor, highlighting its significance in developing sensitive and selective detection systems for explosive materials (Yan et al., 2017).

Antimicrobial Applications New series of triazolyl pyrazole derivatives synthesized from triazole carboxylic acids have shown potential as antimicrobial agents. These compounds, characterized by their broad spectrum of antimicrobial activities, indicate the versatility of triazole derivatives in contributing to the development of new therapeutic agents (Bhat et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .

Mode of Action

It’s known that the triazole ring in the compound can interact with biological targets through hydrogen bonding and other non-covalent interactions . The phenyl groups may also contribute to the compound’s activity through hydrophobic interactions .

Biochemical Pathways

For instance, indole derivatives, which share a similar aromatic structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of the carboxylic acid group could potentially enhance the compound’s water solubility, which could influence its absorption and distribution .

Result of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities .

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methylphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)19-15(12-8-3-2-4-9-12)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISWXISONPBWCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)

![1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)

![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)

![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)

![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)

![(E)-3-(but-2-en-1-yl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928030.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)